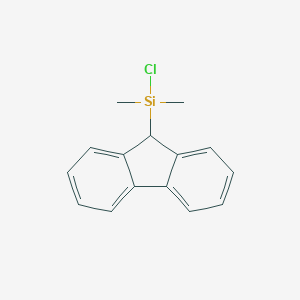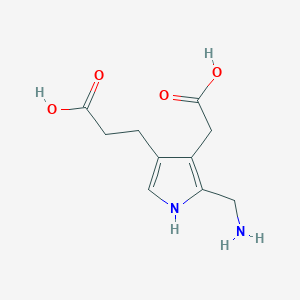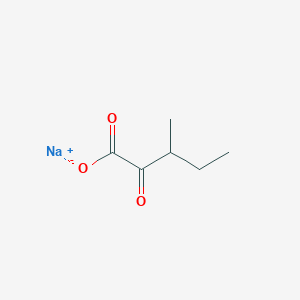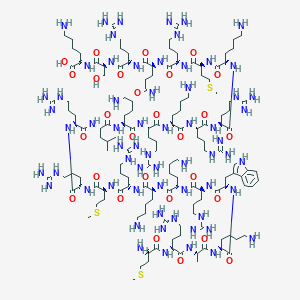
HG12 Protein
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HG12 protein is a type of protein that is found in the human body. It is a member of the cytokine family, which is a group of proteins that are important in the immune system. HG12 protein is also known as Interleukin-27 (IL-27). It is produced by immune cells and acts as a signal to other cells in the immune system. In recent years, there has been a lot of research on HG12 protein and its potential applications in scientific research.
作用機序
The mechanism of action of HG12 protein is complex and not fully understood. It is known to act on a number of different cell types in the immune system, including T cells, B cells, and natural killer cells. It is thought to regulate the production of other cytokines and to modulate the activity of immune cells.
生化学的および生理学的効果
HG12 protein has a number of biochemical and physiological effects in the body. It has been shown to induce the production of other cytokines, such as interferon-gamma and interleukin-10. It also enhances the activity of natural killer cells and promotes the differentiation of T cells. In addition, HG12 protein has been found to have anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using HG12 protein in lab experiments is that it can be synthesized in large quantities using recombinant DNA technology. This allows for the production of pure protein that can be used in a variety of assays. However, one limitation is that the mechanism of action of HG12 protein is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of potential future directions for research on HG12 protein. One area of interest is its potential use in cancer immunotherapy. HG12 protein has been shown to have anti-tumor effects in animal models, and there is interest in developing it as a therapeutic agent for cancer. Another area of research is its role in infectious diseases. HG12 protein has been found to enhance the immune response to viral infections, and there is interest in developing it as a treatment for viral diseases. Finally, there is interest in further understanding the mechanism of action of HG12 protein and its interactions with other cytokines in the immune system.
合成法
HG12 protein can be synthesized in the laboratory using recombinant DNA technology. This involves inserting the gene that codes for HG12 protein into a host cell, such as bacteria or yeast. The host cell then produces the protein, which can be purified and used in experiments.
科学的研究の応用
HG12 protein has been studied extensively in scientific research. It has been found to have a number of potential applications in the fields of immunology, oncology, and infectious diseases. For example, HG12 protein has been shown to have anti-tumor effects in animal models of cancer. It has also been found to enhance the immune response to viral infections.
特性
CAS番号 |
147256-26-6 |
|---|---|
製品名 |
HG12 Protein |
分子式 |
C145H272N64O28S3 |
分子量 |
3456.3 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C145H272N64O28S3/c1-81(2)77-107(132(233)201-92(40-14-21-62-151)117(218)194-94(43-24-65-176-137(157)158)119(220)190-90(38-12-19-60-149)116(217)193-96(45-26-67-178-139(161)162)121(222)196-95(44-25-66-177-138(159)160)120(221)192-91(39-13-20-61-150)118(219)204-104(55-75-239-5)130(231)200-98(47-28-69-180-141(165)166)124(225)203-103(52-53-110(154)211)129(230)198-102(51-32-73-184-145(173)174)128(229)209-109(80-210)134(235)206-106(135(236)237)41-15-22-63-152)207-127(228)101(50-31-72-183-144(171)172)197-122(223)97(46-27-68-179-140(163)164)199-131(232)105(56-76-240-6)205-125(226)99(48-29-70-181-142(167)168)195-115(216)89(37-11-18-59-148)189-114(215)88(36-10-17-58-147)191-123(224)100(49-30-71-182-143(169)170)202-133(234)108(78-83-79-185-86-34-8-7-33-84(83)86)208-126(227)87(35-9-16-57-146)187-111(212)82(3)186-113(214)93(42-23-64-175-136(155)156)188-112(213)85(153)54-74-238-4/h7-8,33-34,79,81-82,85,87-109,185,210H,9-32,35-78,80,146-153H2,1-6H3,(H2,154,211)(H,186,214)(H,187,212)(H,188,213)(H,189,215)(H,190,220)(H,191,224)(H,192,221)(H,193,217)(H,194,218)(H,195,216)(H,196,222)(H,197,223)(H,198,230)(H,199,232)(H,200,231)(H,201,233)(H,202,234)(H,203,225)(H,204,219)(H,205,226)(H,206,235)(H,207,228)(H,208,227)(H,209,229)(H,236,237)(H4,155,156,175)(H4,157,158,176)(H4,159,160,177)(H4,161,162,178)(H4,163,164,179)(H4,165,166,180)(H4,167,168,181)(H4,169,170,182)(H4,171,172,183)(H4,173,174,184)/t82-,85-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-/m0/s1 |
InChIキー |
ABYBXBCLUOJJDK-MQBPTUBASA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)N |
SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |
配列 |
MRAKWRKKRMRRLKRKRRKMRQRSK |
同義語 |
HG12 protein, human pHG12 protein, human ribosomal protein L41, human RPL41 protein, human |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



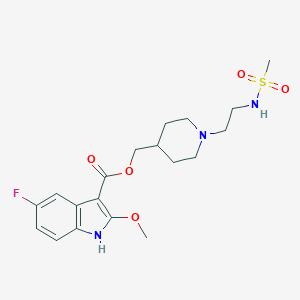
![(1S,3E,5R,6S,7R)-3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B132093.png)
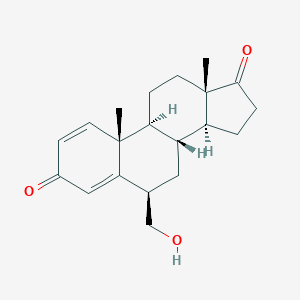
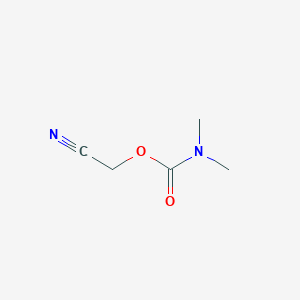
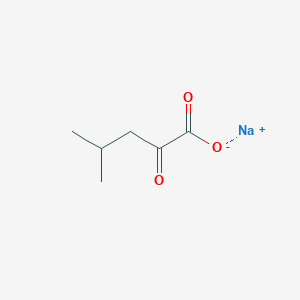
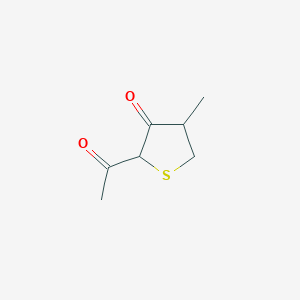
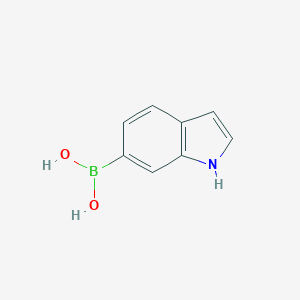
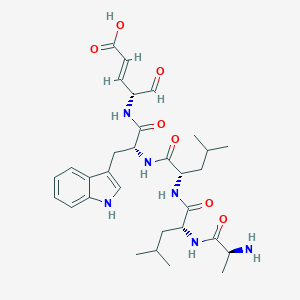
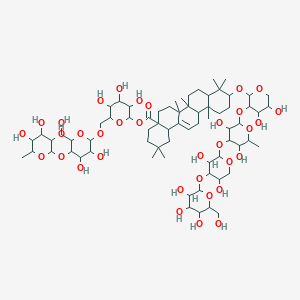
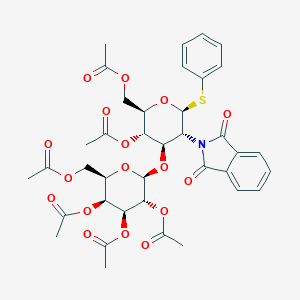
![2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol](/img/structure/B132112.png)
